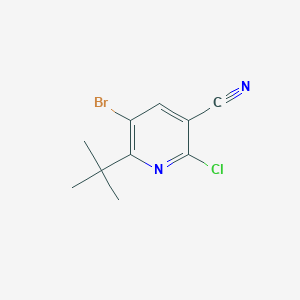![molecular formula C11H11ClF3NO B13889189 3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .
化学反应分析
Types of Reactions
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
科学研究应用
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine has several scientific research applications, including:
作用机制
The mechanism of action of 3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the trifluoromethyl and chloro groups, which can enhance its binding affinity to target proteins or enzymes. The exact molecular targets and pathways may vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but differs in the functional group attached to the phenyl ring.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of the azetidine ring.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Contains a fluoro substituent and a benzoyl chloride group, differing from the azetidine structure.
Uniqueness
3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H11ClF3NO |
|---|---|
分子量 |
265.66 g/mol |
IUPAC 名称 |
3-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine |
InChI |
InChI=1S/C11H11ClF3NO/c12-10-2-1-8(3-9(10)11(13,14)15)17-6-7-4-16-5-7/h1-3,7,16H,4-6H2 |
InChI 键 |
SRTWYQFQJCEUOX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)COC2=CC(=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


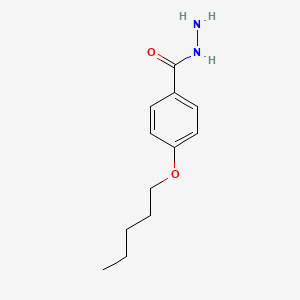
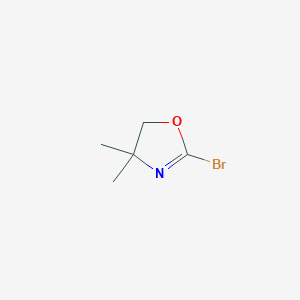
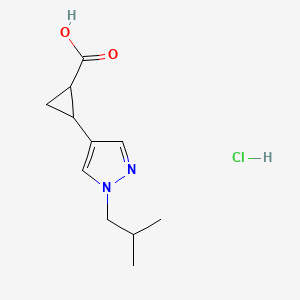
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
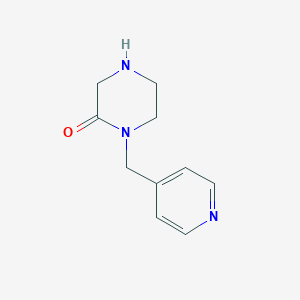
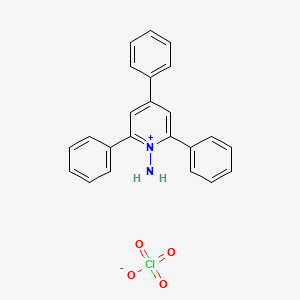
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
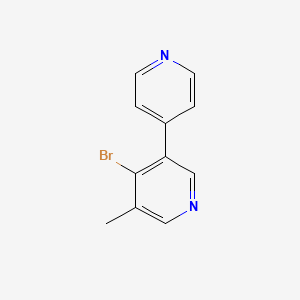
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

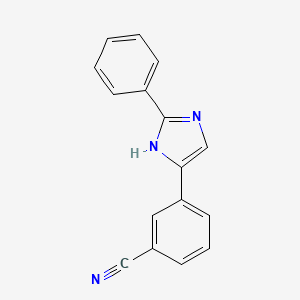
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
